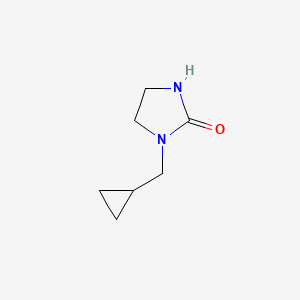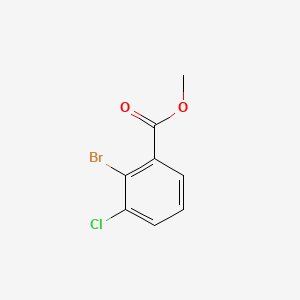![molecular formula C7H14N2 B1422756 cis-Octahydro-1H-pyrrolo[3,4-B]pyridine CAS No. 169533-55-5](/img/structure/B1422756.png)
cis-Octahydro-1H-pyrrolo[3,4-B]pyridine
Overview
Description
Cis-octahydro-1H-pyrrolo[3,4-b]pyridine (COP) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a cyclic compound with a five-membered ring structure and is composed of nitrogen, hydrogen and carbon atoms. COP has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, anti-malarial, and anti-cancer activities. It has also been used in the synthesis of a variety of other compounds, including drugs and dyes.
Scientific Research Applications
Cis-Octahydro-1H-pyrrolo[3,4-B]pyridine has been studied for its potential medicinal applications. It has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, anti-malarial, and anti-cancer activities. It has also been used in the synthesis of a variety of other compounds, including drugs and dyes. This compound has also been used in the synthesis of other heterocyclic compounds, such as indoles, quinolines, and pyridines. This compound has been found to have anti-inflammatory activity and has been used in the treatment of rheumatoid arthritis and other inflammatory diseases. It has also been studied for its potential anti-cancer activity, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
Cis-Octahydro-1H-pyrrolo[3,4-B]pyridine has been found to have several mechanisms of action. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-oxidant activity is thought to be due to its ability to scavenge free radicals and to inhibit the production of reactive oxygen species. Its anti-bacterial activity is thought to be due to its ability to inhibit bacterial growth and to disrupt the cell membrane. Its anti-malarial activity is thought to be due to its ability to inhibit the growth of the malaria parasite. Its anti-cancer activity is thought to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, inhibit the production of reactive oxygen species, inhibit bacterial growth, disrupt the cell membrane, inhibit the growth of the malaria parasite, and inhibit the growth of cancer cells. In addition, this compound has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic activities.
Advantages and Limitations for Lab Experiments
Cis-Octahydro-1H-pyrrolo[3,4-B]pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It has a wide range of biological activities, making it useful for a variety of applications. It is also relatively stable, making it suitable for long-term storage.
However, there are also some limitations to using this compound in laboratory experiments. It is not water soluble, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic solvents. In addition, it is not very stable in the presence of light or heat, making it difficult to use in light- or heat-sensitive experiments.
Future Directions
Cis-Octahydro-1H-pyrrolo[3,4-B]pyridine has potential for use in a variety of applications, including the treatment of inflammatory diseases, the synthesis of drugs and dyes, the inhibition of bacterial growth, the inhibition of the growth of the malaria parasite, and the inhibition of the growth of cancer cells. In addition, this compound has potential for use in the treatment of diabetes, obesity, and hyperlipidemia. Further research is needed to explore the full potential of this compound and to develop new applications for it.
properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



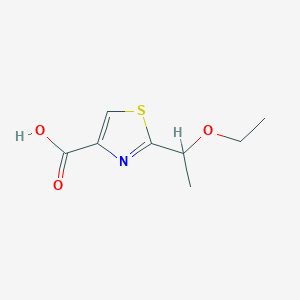
![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)


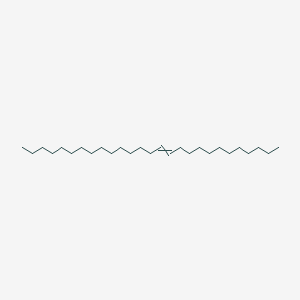
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)
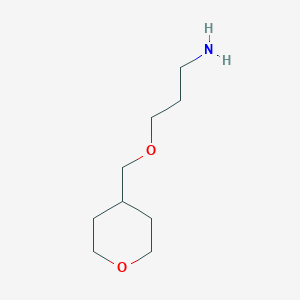
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)

